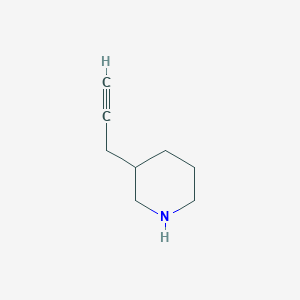
3-(Prop-2-yn-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-yn-1-yl)piperidine is an organic compound featuring a piperidine ring substituted with a prop-2-yn-1-yl group at the third position.
Mecanismo De Acción
Target of Action
Piperidine derivatives have been found to induce cell cycle arrest and apoptotic cell death in candida auris . This suggests that the compound may interact with cellular components involved in cell cycle regulation and apoptosis.
Mode of Action
Some alkynylpiperidines can act as irreversible inhibitors of oxidases by binding to their active sites. This suggests that 3-(Prop-2-yn-1-yl)piperidine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Piperidine derivatives have been associated with the disruption of plasma membrane integrity in candida auris . This implies that the compound may affect pathways related to membrane stability and function.
Result of Action
Piperidine derivatives have been associated with cell cycle arrest and apoptotic cell death in candida auris . This suggests that the compound may have similar effects on cells.
Análisis Bioquímico
Biochemical Properties
Piperidine derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, piperine, a piperidine derivative, has been shown to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, and others
Cellular Effects
Other piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-yn-1-yl)piperidine typically involves the alkylation of piperidine with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions usually include heating the mixture to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(Prop-2-yn-1-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
Piperidine: A simple six-membered ring containing one nitrogen atom.
N-Methylpiperidine: A piperidine ring with a methyl group attached to the nitrogen atom.
N-Phenylpiperidine: A piperidine ring with a phenyl group attached to the nitrogen atom.
Uniqueness: 3-(Prop-2-yn-1-yl)piperidine is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and potential biological activity. This substitution differentiates it from other piperidine derivatives and expands its utility in various applications .
Propiedades
IUPAC Name |
3-prop-2-ynylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-4-8-5-3-6-9-7-8/h1,8-9H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTDXYQGBZFAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1567062-48-9 |
Source


|
| Record name | 3-(prop-2-yn-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2837625.png)
![2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837626.png)
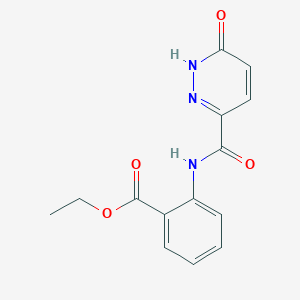
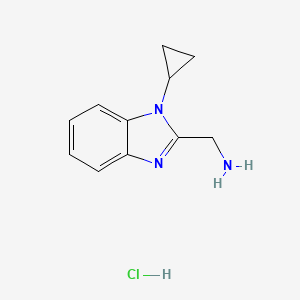
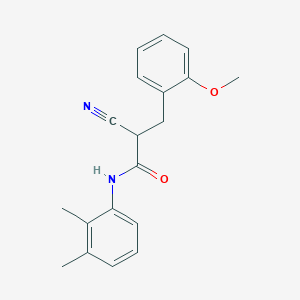
![(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2837632.png)
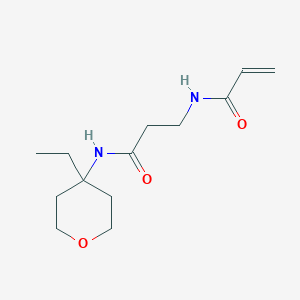
![1-[(4-Chlorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2837634.png)
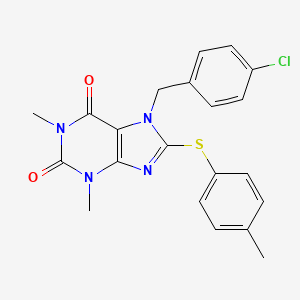
![1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2837638.png)
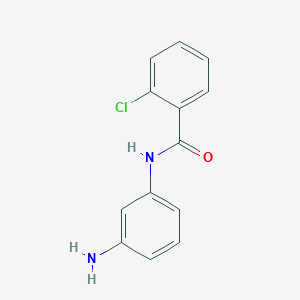
![(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/new.no-structure.jpg)
![2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2837642.png)
![2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2837648.png)
